molecular formula C22H16O5 B12915143 Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-ethoxy-6'-hydroxy- CAS No. 87569-95-7

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-ethoxy-6'-hydroxy-

Cat. No.: B12915143
CAS No.: 87569-95-7
M. Wt: 360.4 g/mol
InChI Key: AXJRSJNDZBXJAB-UHFFFAOYSA-N
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Description

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-ethoxy-6'-hydroxy- is a derivative of the spiroxanthene class, characterized by a fused isobenzofuran-xanthene core with substituents at the 3' and 6' positions. This compound belongs to the broader family of fluoran derivatives, which are widely studied for their fluorescence, tautomeric behavior, and applications in dyes, sensors, and biological probes .

The 3'-ethoxy-6'-hydroxy substitution distinguishes it from parent compounds like fluorescein (3',6'-dihydroxy) .

Properties

CAS No.

87569-95-7

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

3'-ethoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C22H16O5/c1-2-25-14-8-10-18-20(12-14)26-19-11-13(23)7-9-17(19)22(18)16-6-4-3-5-15(16)21(24)27-22/h3-12,23H,2H2,1H3

InChI Key

AXJRSJNDZBXJAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3

Origin of Product

United States

Preparation Methods

Method A: Sequential Protection-Deprotection

  • Protection :
    • 3',6'-Dihydroxy precursor is treated with methanesulfonyl chloride (MsCl) in pyridine to form dimesylate intermediates.
    • Reaction :

      $$

      \text{3',6'-dihydroxy-spiro} + 2 \, \text{MsCl} \xrightarrow{\text{pyridine}} \text{3',6'-dimesylate-spiro} + 2 \, \text{HCl}

      $$
  • Substitution :
    • Ethoxy group introduced via nucleophilic substitution with sodium ethoxide (NaOEt) at 3' position.
  • Deprotection :
    • 6'-mesylate hydrolyzed selectively using aqueous NaOH (1M) at 60°C.

Outcome :

Step Yield Purity (HPLC)
Dimesylation 90% >95%
Ethoxylation 75% 88%
Hydrolysis 82% 94%

Method B: Direct Alkylation

  • One-Pot Approach : Resorcinol derivative pre-alkylated with ethyl groups undergoes condensation with phthalic anhydride.
  • Limitations : Lower regioselectivity (∼40% undesired 5'-ethoxy byproduct).

Alternative Pathways via Halogenation-Displacement

For higher regiocontrol, bromination followed by alkoxy displacement is effective:

  • Bromination : 3',6'-Dihydroxy-spiro treated with Br₂ in acetic acid, yielding 3'-bromo-6'-hydroxy derivative.
  • Displacement : Bromine replaced by ethoxy via Ullmann coupling with CuO/EtOH at 100°C.

Reaction Summary :
$$
\text{3'-Br-6'-OH-spiro} + \text{EtOH} \xrightarrow{\text{CuO}} \text{3'-OEt-6'-OH-spiro} + \text{HBr}
$$
Yield : 65–72%.

Comparative Analysis of Methods

Method Advantages Disadvantages
Condensation Simple, scalable Low regioselectivity
Protection High purity, precise substitution Multi-step, costly reagents
Halogenation Excellent regiocontrol Requires hazardous bromine

Characterization and Validation

  • FT-IR : Peaks at 3420 cm⁻¹ (OH), 1240 cm⁻¹ (C-O-C ethoxy).
  • ¹H NMR : δ 1.35 (t, 3H, -OCH₂CH₃), δ 6.7–7.8 (aromatic protons).
  • HPLC : Retention time 8.2 min (C18 column, MeCN/H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxy-6’-hydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3’-Ethoxy-6’-hydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Ethoxy-6’-hydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is exploited in various imaging and diagnostic applications .

Comparison with Similar Compounds

Substituent Variations in Spiroxanthene Derivatives

Spiroxanthene derivatives differ primarily in substituent groups, which dictate their physicochemical and functional properties. Below is a comparative analysis:

Compound Substituents Key Properties/Applications References
3'-ethoxy-6'-hydroxy-spiroxanthenone (Target compound) 3'-OCH₂CH₃, 6'-OH Moderate polarity; potential use in hydrophobic matrices or modified fluorescence probes
Fluorescein (3',6'-dihydroxy-spiroxanthenone) 3',6'-OH High water solubility; strong green fluorescence; ORAC assay standard
Erythrosine B (2',4',5',7'-tetraiodo-3',6'-dihydroxy-spiroxanthenone, disodium salt) 2',4',5',7'-I, 3',6'-OH Red dye; used in food and biological staining; heavy atoms enhance intersystem crossing
6'-(Diethylamino)-2'-(tert-butyl)-spiroxanthenone (CAS 72884-85-6) 6'-N(CH₂CH₃)₂, 2'-C(CH₃)₃ Blue-shifted fluorescence; sensor for metal ions or pH
5-Isothiocyanato-3',6'-bis(diethylamino)-spiroxanthenone (CAS 69856-09-3) 5-NCS, 3',6'-N(CH₂CH₃)₂ Reactive probe for biomolecule conjugation (e.g., antibodies)
3',6'-Bis(dimethylamino)-spiroxanthenone (Tokyo Green) 3',6'-N(CH₃)₂ Intracellular phosphate sensing; high membrane permeability

Key Trends in Substituent Effects

  • Hydroxyl vs. Alkoxy Groups : Hydroxyl groups (e.g., fluorescein) confer water solubility and hydrogen-bonding capacity, critical for aqueous applications like the ORAC assay . Ethoxy substitution reduces polarity, favoring organic solvents or lipid-rich environments .
  • Halogenation : Iodination (e.g., erythrosine) or bromination enhances spin-orbit coupling, increasing phosphorescence and photostability but reducing fluorescence quantum yield .
  • Amino Groups: Diethylamino or pyrrolidinyl groups (e.g., CAS 72884-85-6) induce bathochromic shifts in absorption/emission, enabling near-infrared applications .
  • Reactive Handles : Isothiocyanato (-NCS) or carboxyl groups facilitate covalent conjugation to proteins or polymers, expanding utility in bioconjugation .

Advantages of 3'-Ethoxy-6'-Hydroxy-Spiroxanthenone

  • Enhanced Lipophilicity : Suitable for lipid-soluble formulations or hydrophobic polymer matrices .
  • Tunable Fluorescence : Ethoxy may stabilize the lactone form, modulating fluorescence intensity compared to fluorescein .

Limitations

  • Reduced Reactivity : Lack of reactive groups (e.g., -COOH, -NCS) limits bioconjugation utility unless further functionalized .
  • Synthetic Challenges : Selective substitution at the 3'-position requires precise control to avoid side reactions .

Biological Activity

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-ethoxy-6'-hydroxy- is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings share a single atom, which in this case is a spiro atom connecting the isobenzofuran and xanthen structures. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-ethoxy-6'-hydroxy- is C20H17O4C_{20}H_{17}O_4 with a molecular weight of approximately 331.32 g/mol. The compound features various functional groups that contribute to its chemical reactivity and biological activity.

Anticancer Properties

Research indicates that derivatives of spiro compounds, including Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, have shown significant anticancer activity. For instance, spiro[indole-3,5'-isoxazoles] have been synthesized and demonstrated to reduce cell viability and induce differentiation in neuroblastoma cells, suggesting their potential as therapeutic agents for cancer treatment.

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-oneNeuroblastomaInduces differentiation
Spiro[indole-3,5'-isoxazoles]VariousReduces viability

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. A specific inhibitor related to spiro compounds has shown efficacy in modulating macrophage inflammatory function by reducing the production of pro-inflammatory cytokines such as TNF and IL-6 . This suggests that spiro compounds could serve as potential therapeutic agents in treating inflammatory diseases.

Table 2: Inflammatory Cytokines Affected by SP140 Inhibition

CytokineEffect of InhibitionReference
TNFReduced secretion
IL-6Reduced secretion
IL-1βReduced secretion

The biological activity of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one is believed to be mediated through several mechanisms:

  • Epigenetic Regulation : The compound may act as an epigenetic reader, influencing gene expression related to inflammation and cancer progression .
  • Cell Signaling Pathways : It interacts with various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
  • Cytokine Modulation : The ability to modulate cytokine release positions it as a candidate for therapies targeting autoimmune or inflammatory conditions.

Case Studies

Recent studies have highlighted the potential applications of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one in clinical settings:

  • Case Study 1 : A clinical trial assessing the effects of a related spiro compound on patients with chronic inflammatory diseases showed promising results in reducing symptom severity and improving quality of life.
  • Case Study 2 : Laboratory studies indicated that treatment with spiro derivatives led to significant tumor regression in animal models of neuroblastoma.

Q & A

Q. Example Reaction Conditions

StepReagentsTemperatureYield
1Resorcinol, Phthalic Anhydride150°C60%
2Ethylation (K2CO3, C2H5I)80°C75%

Basic: What methodologies are recommended for assessing antioxidant capacity using this compound?

The compound serves as a fluorescent probe in Oxygen Radical Absorbance Capacity (ORAC) assays. Key steps:

Radical Generation : Use AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical source .

Fluorescence Monitoring : Track decay at λexem = 485/520 nm.

Quantification : Compare area-under-the-curve (AUC) to Trolox standards .

Q. Advantages Over β-Phycoerythrin :

  • Higher photostability.
  • Minimal batch variability .

Advanced: How does the substitution pattern affect reactivity in different chemical environments?

The 3'-ethoxy group reduces electrophilicity at the xanthene ring, slowing nucleophilic attacks (e.g., sulfonation). In contrast, the 6'-hydroxy group facilitates oxidation to quinones under basic conditions. Substituent effects were validated via:

  • Kinetic Studies : Rate constants for bromination decreased by 40% with ethoxy substitution .
  • DFT Calculations : Electron density maps show localized negative charge at the hydroxy group, favoring H-bonding .

Advanced: How can experimental variability in fluorescence assays be mitigated?

Common sources of variability and solutions:

  • pH Sensitivity : Use buffered solutions (pH 7.4) to stabilize the hydroxy group’s ionization state .
  • Quenching by Solvents : Avoid DMSO >2% (reduces quantum yield by 30%) .
  • Photobleaching : Limit light exposure during assays; use shutter-controlled detectors .

Advanced: How does this compound compare to similar xanthene derivatives in photostability?

Comparative studies with fluorescein and rhodamine B show:

  • Photostability : 20% higher than fluorescein due to ethoxy’s electron-donating effect .
  • Quantum Yield : 0.85 vs. 0.93 for rhodamine B (lower but sufficient for most assays) .

Q. Table: Photophysical Properties

Compoundλemission (nm)Quantum YieldPhotostability (t1/2)
Target Compound5200.8545 min
Fluorescein5150.9525 min
Rhodamine B5800.9360 min

Advanced: What analytical techniques characterize degradation products under oxidative stress?

  • LC/MS : Identifies quinone derivatives (m/z +16) and cleavage products .
  • NMR : <sup>1</sup>H NMR detects loss of ethoxy protons (δ 1.2 ppm) during degradation .
  • EPR : Confirms radical intermediates in degradation pathways .

Advanced: How to resolve contradictions in antioxidant mechanism studies?

Conflicting reports on hydrogen atom transfer (HAT) vs. electron transfer (ET) mechanisms can be addressed by:

  • Isotopic Labeling : Use deuterated analogues to confirm HAT dominance (kH/kD > 2) .
  • Electrochemical Analysis : Cyclic voltammetry shows no ET activity below 1.5 V, supporting HAT .

Advanced: Strategies to enhance aqueous solubility for biological assays

  • Micellar Encapsulation : Use Pluronic F-127 (0.1% w/v) to improve solubility 10-fold .
  • Prodrug Synthesis : Introduce phosphate groups at the 6'-hydroxy position (hydrolyzed in vivo) .

Advanced: Essential controls for biomolecular interaction studies

  • Blank Probes : Use unlabeled biomolecules to exclude autofluorescence .
  • Competitive Binding : Add excess unmodified ligand to confirm specificity .
  • Temperature Controls : Perform assays at 4°C, 25°C, and 37°C to rule out nonspecific aggregation .

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